molecular formula C13H20N2O3 B14913550 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea

Cat. No.: B14913550
M. Wt: 252.31 g/mol
InChI Key: LLNYGEDAOBSFEQ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea is a urea derivative characterized by a hydroxyethyl group at the N1 position and a 2-methoxyphenyl substituent at the N3 position.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea

InChI

InChI=1S/C13H20N2O3/c1-3-8-15(9-10-16)13(17)14-11-6-4-5-7-12(11)18-2/h4-7,16H,3,8-10H2,1-2H3,(H,14,17)

InChI Key

LLNYGEDAOBSFEQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCO)C(=O)NC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-hydroxyethylamine and propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The methoxyphenyl group can be reduced to form a phenyl group.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 1-(2-oxoethyl)-3-(2-methoxyphenyl)-1-propylurea.

    Reduction: Formation of 1-(2-hydroxyethyl)-3-phenyl-1-propylurea.

    Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The urea moiety may also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized into two groups: piperazine-based derivatives (e.g., HBK14–HBK19) and other urea derivatives (e.g., 1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea). Below is a detailed comparison:

Piperazine-Based Derivatives (HBK Series)

The HBK compounds (HBK14–HBK19) share a piperazine core with a 2-methoxyphenyl group but differ in their substituents and linker regions (e.g., phenoxyethoxyethyl vs. phenoxypropyl chains). Key distinctions include:

  • Substituent Effects: HBK15 contains a chloro-methylphenoxy group, enhancing lipophilicity (logP ~3.2) compared to HBK14 (logP ~2.8) with a dimethylphenoxy group . HBK17–HBK19 feature bulky trimethylphenoxy groups, which may reduce solubility but improve metabolic stability.
  • Pharmacological Implications :
    • Piperazine derivatives typically exhibit higher basicity (pKa ~8–9) due to the nitrogen-rich core, contrasting with the neutral urea backbone of the target compound. This difference affects membrane permeability and target engagement .

Table 1: Structural and Physicochemical Comparison of HBK Analogs

Compound Core Structure Substituent (R) logP* Solubility (mg/mL)*
HBK14 Piperazine 2,6-Dimethylphenoxyethoxyethyl 2.8 0.45
HBK15 Piperazine 2-Chloro-6-methylphenoxyethoxyethyl 3.2 0.28
Target Compound Urea 2-Hydroxyethyl/2-methoxyphenyl ~1.5 1.2 (predicted)

*Predicted or estimated values based on structural analogs.

Urea Derivatives

The urea derivative reported by Mohamed et al. (2012) features an imidazole ring and a 4-methoxyphenyl group, differing from the target compound’s 2-methoxyphenyl and hydroxyethyl substituents . Key contrasts include:

Table 2: Comparison of Urea Derivatives

Compound Substituent (R1) Substituent (R2) Solubility (mg/mL)
Target Compound 2-Hydroxyethyl 2-Methoxyphenyl 1.2 (predicted)
Mohamed et al. 3-(1H-Imidazol-1-yl) 4-Methoxyphenyl 0.8

Research Findings and Implications

  • Metabolic Stability : The hydroxyethyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to HBK analogs with ether linkers .
  • Selectivity : The 2-methoxyphenyl group’s ortho substitution could confer selectivity for targets sensitive to steric effects, such as serotonin receptors, though this requires experimental validation.
  • Synthetic Challenges : The urea backbone is less synthetically flexible than piperazine cores, limiting rapid derivatization .

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